2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
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Description
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C22H24N6O5S and its molecular weight is 484.53. The purity is usually 95%.
BenchChem offers high-quality 2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Pinacol Boronic Esters : Pinacol boronic esters are valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation is less explored. The compound can serve as a precursor for alkyl boronic esters, enabling the synthesis of diverse organic molecules through radical-based protodeboronation .
- The radical-based protodeboronation of alkyl boronic esters, when paired with a Matteson–CH₂–homologation, allows for a formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By using this approach, researchers can selectively introduce a methyl group onto alkenes in a regioselective manner .
- The hydromethylation sequence involving the compound has been applied to methoxy-protected (−)-Δ8-THC (tetrahydrocannabinol) and cholesterol. This demonstrates its utility in the synthesis of complex natural products, which often require precise regiochemistry and functional group manipulation .
- The compound shares structural features with flavonoids. Flavonoids are natural products with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Researchers might explore modifications of this compound to create novel flavonoid derivatives .
- Although not directly mentioned in the compound’s name, its functional groups could be relevant for catalysis. For instance, similar compounds might serve as ligands in transition metal catalysis or participate in hydrogenation reactions. Exploring its reactivity in these contexts could yield interesting findings .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Natural Product Synthesis
Flavonoid Derivatives
Catalysis and Hydrogenation
properties
IUPAC Name |
2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O5S/c1-26-19-17(21(30)27(2)22(26)31)20(25-18(24-19)13-7-4-3-5-8-13)34-12-16(29)23-14-9-6-10-15(11-14)28(32)33/h6,9-11,13H,3-5,7-8,12H2,1-2H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAUBKBCFSGZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide |
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